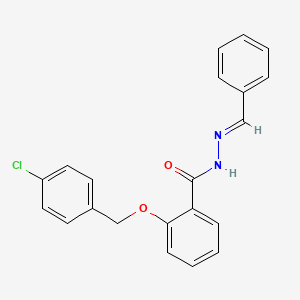
N'-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide is a chemical compound with the following properties:
Molecular Formula: CHClNO
CAS Number: 347402-08-8
Molecular Weight: 364.835 g/mol
This compound belongs to the class of hydrazides and is characterized by the presence of a benzylidene group and a chlorobenzyl ether moiety.
Preparation Methods
Synthetic Routes: The synthetic preparation of N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide involves the condensation reaction between 2-((4-chlorobenzyl)oxy)benzohydrazide and benzaldehyde. The reaction typically occurs in a solvent such as ethanol or methanol, and an acid catalyst (e.g., acetic acid) is often employed.
Industrial Production Methods: While specific industrial production methods are not widely documented, researchers have synthesized this compound in the laboratory setting
Chemical Reactions Analysis
Reactivity: N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions at the benzylidene or chlorobenzyl positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorobenzyl group.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction may yield N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
The precise mechanism by which N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific substituents, related compounds include:
N’-(2-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide:
N’-(3-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide:
These compounds share structural similarities but differ in their substituents, leading to distinct properties and reactivity.
Properties
CAS No. |
347402-08-8 |
|---|---|
Molecular Formula |
C21H17ClN2O2 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-12-10-17(11-13-18)15-26-20-9-5-4-8-19(20)21(25)24-23-14-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,25)/b23-14+ |
InChI Key |
SISKMNBQGHHCEE-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


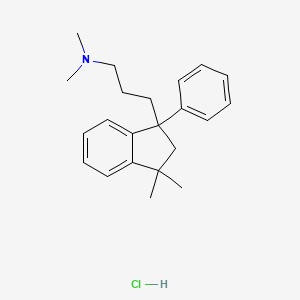
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B12002641.png)
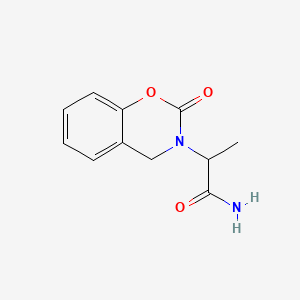
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)

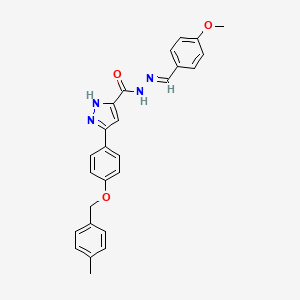
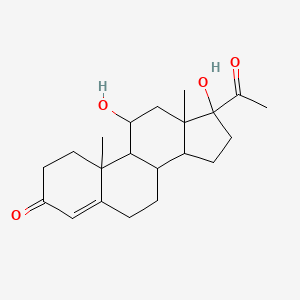
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
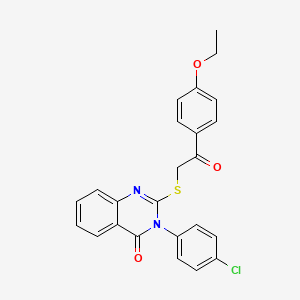


![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)


